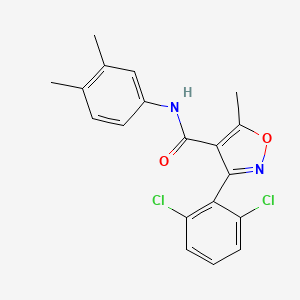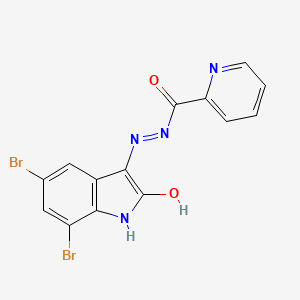
2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide
説明
2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide, also known as CNPH, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CNPH is a hydrazide derivative that possesses a benzene ring and a cyclohexylidene moiety in its structure.
作用機序
The mechanism of action of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide is not fully understood. However, it has been suggested that 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide exerts its therapeutic effects by inhibiting the activity of various enzymes and proteins involved in inflammation and cancer cell growth. 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. It has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the invasion and metastasis of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. Additionally, 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative stress.
実験室実験の利点と制限
2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has been shown to possess potent anti-inflammatory, antitumor, and neuroprotective properties. However, there are also some limitations associated with the use of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide in lab experiments. For example, 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been found to be cytotoxic to some normal cells, which could limit its use in clinical settings. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide for different therapeutic applications.
将来の方向性
There are several future directions for the research on 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide. One potential area of investigation is the development of novel 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide derivatives with improved therapeutic properties. Additionally, further studies are needed to elucidate the mechanism of action of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide and to identify its molecular targets. Furthermore, the potential use of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of more efficient and cost-effective methods for the synthesis of 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide could facilitate its use in large-scale preclinical and clinical studies.
科学的研究の応用
2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antitumor, and antifungal activities. 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-chloro-4-nitro-N'-(4-phenylcyclohexylidene)benzohydrazide has been shown to possess potent antioxidant and neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
2-chloro-4-nitro-N-[(4-phenylcyclohexylidene)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c20-18-12-16(23(25)26)10-11-17(18)19(24)22-21-15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-5,10-12,14H,6-9H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNNETTZOVIUHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)CCC1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3739774.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B3739779.png)
![5-chloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}-2-methoxybenzamide](/img/structure/B3739781.png)
![N-(2,5-dimethoxyphenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B3739796.png)
![3,4,5-triethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3739806.png)
![4-chloro-N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3739822.png)

![N-{5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B3739840.png)
![2-(4-methoxyphenyl)-6-(1-piperazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3739848.png)


![2-chloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3739871.png)
![5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3739879.png)
![4-tert-butyl-N-{4-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B3739881.png)